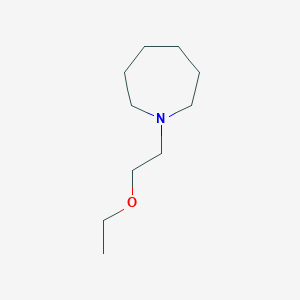

1-(2-Ethoxyethyl)azepane

Description

Structure

3D Structure

Properties

CAS No. |

64080-52-0 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)azepane |

InChI |

InChI=1S/C10H21NO/c1-2-12-10-9-11-7-5-3-4-6-8-11/h2-10H2,1H3 |

InChI Key |

JLMKIFKHBGWFNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1CCCCCC1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 2 Ethoxyethyl Azepane

Reaction Pathways and Transformation Mechanisms

The reactivity of the azepane ring is diverse, encompassing a range of transformations that allow for the construction and functionalization of this important seven-membered heterocyclic motif. Mechanistic studies have primarily centered on synthetic routes to access the ring system, including cyclization, expansion, and rearrangement reactions.

Ring-closing metathesis (RCM) stands out as a significant strategy for the formation of azepine and related heterocyclic systems. This method involves the use of metal catalysts, typically ruthenium-based, to facilitate the formation of a carbon-carbon double bond, thereby closing the seven-membered ring from an acyclic diene precursor. This approach is valued for its efficiency in constructing the core azepine structure, which can subsequently be hydrogenated to the corresponding saturated azepane. researchgate.net The development of synthetic methodologies using RCM allows for the incorporation of various functionalities within the core ring system, providing rapid access to structurally diverse molecules. researchgate.net

Ring-expansion reactions provide a powerful avenue for synthesizing azepane derivatives from more readily available five- or six-membered ring precursors. researchgate.net These transformations often proceed through complex mechanistic pathways, including photochemical rearrangements and dearomatization processes.

One notable method involves a photochemical two-step formal [5+2] cycloaddition. organic-chemistry.org This process begins with the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone. Subsequent irradiation with UV light (254 nm) induces a photochemical Fries-like rearrangement. organic-chemistry.org Mechanistic studies suggest this rearrangement proceeds through a singlet pathway involving a Norrish-type I cleavage followed by recombination to yield a densely functionalized azepin-4-one. organic-chemistry.org

Another innovative strategy involves the photochemical dearomative ring expansion of nitroarenes. rwth-aachen.denih.gov Mediated by blue light, the nitro group is converted into a singlet nitrene, which triggers the transformation of the six-membered benzene (B151609) ring into a seven-membered azepine system. rwth-aachen.denih.gov A subsequent hydrogenolysis step yields the saturated azepane ring. nih.gov This method allows for the preparation of complex azepanes from simple starting materials at room temperature. rwth-aachen.denih.gov

The expansion of piperidine (B6355638) rings has also been explored as a stereoselective and regioselective route to azepane derivatives. rsc.org This strategy has been successfully applied to prepare diastereomerically pure azepanes in excellent yields. rsc.org

Table 1: Overview of Selected Ring-Expansion Methodologies for Azepane Synthesis

| Precursor Ring System | Reaction Type | Key Intermediates/Pathways | Resulting Structure |

|---|---|---|---|

| Pyrrolidinone | Photochemical Rearrangement | N-vinylpyrrolidinone, Norrish-type I cleavage | Azepin-4-one |

| Nitroarene | Photochemical Dearomatization | Singlet nitrene | 3H-Azepine derivative |

The nitrogen atom in the 1-(2-ethoxyethyl)azepane ring is a tertiary amine, making it a primary site for nucleophilic reactions. It can readily react with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts or with acids to form the corresponding protonated species.

While reactions involving external nucleophiles attacking the carbon framework of a simple saturated azepane are uncommon without activating groups, synthetic strategies often utilize nucleophilic additions during the ring's formation. For instance, a tandem amination/cyclization of functionalized allenynes catalyzed by Cu(I) has been developed to prepare azepine derivatives. nih.gov A proposed mechanism suggests the process begins with the formation of a copper acetylide, followed by the nucleophilic addition of an amine to the activated triple bond. This is succeeded by an intramolecular cyclization onto the allene (B1206475) system to construct the seven-membered ring. nih.gov

Rearrangement reactions are integral to the synthesis and transformation of complex azepane structures. A notable example is the Ullmann-type annulation/rearrangement cascade, which transforms 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates. cityu.edu.hknih.gov This Cu(I)-promoted reaction involves a ring expansion from a five-membered pyrrolidine (B122466) to a seven-membered benzazepine. cityu.edu.hknih.gov This cascade provides a synthetic route to highly functionalized and optically active benzazepine species. nih.gov

Additionally, gold-catalyzed reactions have been shown to induce a novel 1,2-H shift/ nih.govnih.gov rearrangement in isoxazolidine (B1194047) precursors to yield benzo[b]azepine compounds. researchgate.net

The available literature from the search results does not provide specific examples or mechanistic details regarding radical-mediated pathways in the formation or reaction of this compound or closely related azepane derivatives. This area may represent a less explored aspect of azepane chemistry.

Role of the 2-Ethoxyethyl Substituent in Reactivity

While specific studies on the influence of the 2-ethoxyethyl substituent on the reactivity of the azepane ring are not detailed in the provided search results, its role can be inferred from general chemical principles.

Electronic Effects: The 2-ethoxyethyl group is an N-alkyl substituent with electron-donating properties through an inductive effect. This effect increases the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity compared to azepanes with electron-withdrawing N-substituents (e.g., N-acyl or N-sulfonyl groups). This heightened nucleophilicity would facilitate reactions with electrophiles at the nitrogen center.

Steric Effects: The substituent introduces a degree of steric hindrance around the nitrogen atom. This could influence the rate of reactions involving the nitrogen lone pair and may also affect the conformational equilibrium of the flexible seven-membered ring. The preferred conformation could, in turn, impact the stereochemical outcome of reactions at the ring's carbon atoms.

Coordinating Effects: The ether oxygen atom within the 2-ethoxyethyl side chain introduces a potential coordination site. In reactions involving metal catalysts, this oxygen could act as a ligand, potentially influencing the reactivity, regioselectivity, or stereoselectivity of the transformation by directing the catalyst to a specific face of the molecule.

Electronic and Steric Effects of the Ethoxyethyl Group on Reaction Outcomes

The ethoxyethyl substituent on the nitrogen of the azepane ring impacts its reactivity through a combination of electronic and steric effects. Electronically, the oxygen atom in the ethoxyethyl group is electron-withdrawing through induction, which can decrease the nucleophilicity of the azepane nitrogen to some extent compared to a simple alkyl substituent. However, the lone pairs on the oxygen can also participate in intramolecular interactions.

Sterically, the ethoxyethyl group introduces bulk around the nitrogen atom, which can hinder the approach of reactants. This steric hindrance can affect the rate and feasibility of reactions at the nitrogen center or at adjacent positions on the ring. For instance, in nucleophilic substitution reactions where the azepane nitrogen acts as the nucleophile, the size of the ethoxyethyl group can influence the activation barrier.

To illustrate these effects, consider the hypothetical reaction of this compound with a series of alkyl halides. The relative rates of reaction would be expected to decrease with increasing steric bulk of the alkyl halide.

| Alkyl Halide | Relative Rate Constant (k_rel) |

| Methyl Iodide | 1.00 |

| Ethyl Iodide | 0.45 |

| Isopropyl Iodide | 0.08 |

| tert-Butyl Iodide | < 0.01 |

This table presents hypothetical data for illustrative purposes, demonstrating the expected trend of decreasing reaction rate with increasing steric hindrance of the electrophile in a reaction with this compound.

Intramolecular Interactions and Neighboring Group Participation

A key feature of the 1-(2-ethoxyethyl) substituent is the potential for the ether oxygen to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can significantly accelerate reaction rates and influence the stereochemistry of the products. wikipedia.orgchemeurope.com

In reactions involving the formation of a carbocation intermediate at a position beta to the ether oxygen, the oxygen lone pair can attack the electrophilic center, forming a cyclic oxonium ion intermediate. This intermediate is often more stable than the open-chain carbocation and can be subsequently opened by an external nucleophile. This participation can lead to retention of stereochemistry at the reaction center.

For example, in a hypothetical solvolysis of a derivative where a leaving group is present on the ethyl chain, the ether oxygen could participate in the reaction.

Table Illustrating the Effect of Neighboring Group Participation on Reaction Rate

| Substrate | Solvent | Relative Rate of Solvolysis |

| 2-Chloro-N,N-diethyl-ethanamine | Ethanol | 1 |

| 1-(2-Chloroethyl)azepane | Ethanol | 5 |

| Hypothetical 1-(2-ethoxy-1-chloroethyl)azepane | Ethanol | ~600 |

This table provides a hypothetical comparison to illustrate the significant rate enhancement expected from neighboring group participation by the ether oxygen in a derivative of this compound.

Kinetic and Thermodynamic Considerations in Azepane Transformations

The formation and transformation of seven-membered rings like azepane are governed by specific kinetic and thermodynamic principles.

Cyclization Kinetics in Seven-Membered Ring Systems

The formation of seven-membered rings through intramolecular cyclization is often kinetically less favorable than the formation of five- or six-membered rings. rsc.org This is due to a combination of enthalpic and entropic factors. The conformational flexibility of the forming seven-membered ring leads to a more significant unfavorable entropy of activation compared to smaller rings. Additionally, transannular strain can contribute to a higher activation energy.

Studies on the kinetics of N-tosylazacycloalkane formation have shown that the rate of cyclization to form a seven-membered ring is considerably slower than for five- and six-membered rings. rsc.org

Relative Rates of Cyclization for N-Tosyl-ω-bromoalkylamines

| Ring Size | Relative Rate Constant (k_rel) |

| 3 | > 3 |

| 4 | ~ 7 |

| 5 | 1 |

| 6 | > 6 |

| 7 | ~ 7 |

This table is based on data for the cyclization of N-tosyl-ω-bromoalkylamines and illustrates the relative difficulty in forming seven-membered rings compared to five- and six-membered rings. rsc.org

Investigation of Rate-Controlling Steps

For instance, in a multi-step synthesis involving the modification of the azepane ring, the rate law can provide insight into which species are involved in the slowest step. If the rate of a reaction is found to be dependent on the concentration of this compound and another reagent, it suggests that both are involved in or before the rate-determining step. studymind.co.uk

Consider a hypothetical two-step reaction where this compound (A) reacts with reagent (B) to form an intermediate (I), which then reacts with (C) to form the product (P).

Step 1: A + B → I (slow)

Step 2: I + C → P (fast)

Solvent Isotope Effects in Azepane Reactions

Solvent isotope effects (SIEs) are a powerful tool for investigating reaction mechanisms, particularly those involving proton transfer. chem-station.comresearchgate.net By comparing the rate of a reaction in a standard solvent (like H₂O) to that in a deuterated solvent (like D₂O), one can infer the role of the solvent in the transition state of the rate-determining step.

A normal solvent kinetic isotope effect (SKIE), where kH/kD > 1, is observed when a proton is transferred in the rate-determining step. Conversely, an inverse SKIE (kH/kD < 1) can occur when a proton is more strongly bound in the transition state than in the reactant state, often due to a pre-equilibrium step. nih.govnih.gov

For reactions of azepanes that might involve protonation of the nitrogen atom, the magnitude of the SKIE can provide valuable mechanistic information.

Hypothetical Solvent Isotope Effects for a Reaction of this compound

| Proposed Mechanism | Expected kH/kD | Interpretation |

| Proton transfer from solvent in the rate-determining step | > 1 (Normal) | C-H or N-H bond breaking is part of the slowest step. |

| Rapid, reversible protonation prior to the rate-determining step | < 1 (Inverse) | The azepane nitrogen is protonated in a pre-equilibrium before the slow step. |

| No solvent involvement in the rate-determining step | ~ 1 | The solvent does not participate in the rate-limiting transition state. |

This table presents hypothetical scenarios to illustrate how solvent isotope effects could be used to probe the mechanism of reactions involving this compound.

Applications of 1 2 Ethoxyethyl Azepane in Catalysis

Organocatalytic Applications of Azepane Derivatives

The seven-membered azepane ring, a saturated N-heterocycle, possesses inherent properties that make it a candidate for organocatalysis. Like its more common five- and six-membered counterparts (pyrrolidine and piperidine), the nitrogen atom's lone pair of electrons can engage in catalytic cycles, although its unique conformational flexibility and steric profile can lead to different reactivity and selectivity.

The development of chiral azepane derivatives is a key area for their application in asymmetric organocatalysis. Chiral azepane scaffolds have been successfully used to induce enantioselectivity in various chemical transformations. For instance, bridged azepane derivatives have been employed as catalysts in aldol (B89426) reactions, achieving moderate to good enantioselectivity. mdpi.com In one study, an amide derived from a bridged azepane backbone catalyzed the reaction between 4-nitrobenzaldehyde (B150856) and acetone, yielding the (R)-enantiomer of the aldol product with 60% enantiomeric excess (ee). mdpi.com

The first organocatalyzed domino synthesis of azepane moieties to proceed enantioselectively was developed using a temporary-bridge strategy. This method involves the reaction of α-ketoamides with enals, creating complex, optically active bridged azepanes with high stereoselectivity. rsc.org These examples underscore the potential of the azepane framework to create a chiral environment that can effectively control the stereochemical outcome of a reaction.

| Transformation Type | Catalyst Scaffold | Key Finding | Reference |

|---|---|---|---|

| Aldol Reaction | Bridged Azepane-based Amide | Achieved 60% enantiomeric excess for the formation of the (R)-enantiomer. | mdpi.com |

| Domino Annulation | Proline-based catalyst forming bridged azepanes | First enantioselective organocatalyzed synthesis of azepane moieties, creating up to four stereogenic centers with high stereoselectivity. | rsc.org |

| (4+3) Annulation | Copper Triflate with Trisoxazoline (Tox) Ligand | Enantioselective synthesis of densely substituted azepanones from cyclopropanes and azadienes. | nih.govnih.gov |

In organocatalysis, the nitrogen atom of a cyclic amine like azepane is the central actor. Its primary role is to act as a nucleophile, reacting with carbonyl compounds to form key intermediates. Depending on the substrate, this can lead to two main activation modes:

Enamine Catalysis: When reacting with a ketone or aldehyde, the secondary amine of an azepane can form a nucleophilic enamine intermediate. This enamine can then attack an electrophile (e.g., an α,β-unsaturated aldehyde in a Michael addition).

Iminium Catalysis: When reacting with an α,β-unsaturated aldehyde or ketone, the azepane can form a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by a nucleophile.

The reactivity of these intermediates is influenced by the structure of the amine. The seven-membered ring of azepane imparts different steric hindrance and conformational properties compared to smaller rings, which can affect the stereoselectivity and efficiency of the catalytic process. The N-substituent, in this case, the 2-ethoxyethyl group, would further modify the steric environment around the nitrogen and could potentially influence the stability and reactivity of the catalytic intermediates through non-covalent interactions.

Transition Metal-Catalyzed Reactions

The azepane moiety is a versatile building block for designing ligands for transition metal catalysis. The nitrogen atom serves as a strong donor, and the rest of the ring provides a robust scaffold that can be functionalized to tune the ligand's steric and electronic properties.

Azepane derivatives have been incorporated into multidentate ligands, particularly P,N ligands, which are highly effective in various catalytic reactions. For example, novel cyclic 1,3-P,N ligands, known as cycloiminophosphanes, have been synthesized from tetrahydroazepine precursors. uva.nl These ligands coordinate with metals like rhodium and ruthenium and have demonstrated hemilability—the ability of one donor atom to reversibly dissociate—which can be crucial for creating vacant coordination sites during a catalytic cycle. uva.nl

Furthermore, azophosphines, another class of 1,3-P,N ligands, have been developed where the electronic properties can be systematically tuned by altering substituents. nih.gov In the context of 1-(2-ethoxyethyl)azepane, the ethoxyethyl group attached to the nitrogen would be an integral part of the ligand design. Its size influences the steric bulk around the metal center, while the ether oxygen introduces a potential secondary, weakly coordinating site that could promote or stabilize certain catalytic intermediates.

Transfer hydrogenation, the reduction of a substrate using a hydrogen donor molecule other than H₂, is a key application for complexes bearing azepane-based ligands. clockss.org Ruthenium and iridium catalysts are particularly effective for this transformation. bohrium.commdpi.com

Novel Ru(II) complexes with azophosphine ligands have been shown to catalyze the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) using isopropanol (B130326) as the hydrogen source, notably without the need for a base co-catalyst. nih.gov Similarly, Ru(II) and Ir(I) complexes of cycloiminophosphane ligands derived from azepines are active catalysts for the transfer hydrogenation of cyclohexanone. uva.nl In these systems, the P,N ligand framework is essential for the catalyst's activity and stability. The asymmetric transfer hydrogenation of various dibenzo-fused azepines has also been achieved with high yields and excellent enantioselectivity using chiral iridium diamine catalysts. bohrium.com

| Catalyst/Ligand Type | Metal Center | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Azophosphine Ligand | Ruthenium | Acetophenone | Promoted base-free transfer hydrogenation; bidentate complex was more active. | nih.gov |

| Cycloiminophosphane Ligand | Ruthenium / Iridium | Cyclohexanone | Demonstrated catalytic activity in transfer hydrogenation. | uva.nl |

| Chiral Diamine Catalyst | Iridium | Dibenzo-fused Azepines | Achieved high yields (82-94%) and high enantioselectivity (82-99% ee). | bohrium.com |

The azepane scaffold is also relevant in metal-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. While often challenging, the palladium-catalyzed C–N cross-coupling of azepane with an aryl bromide has been successfully, albeit with modest yield, used in the synthesis of a modulator for glutamate (B1630785) receptors. acs.org This demonstrates the utility of the azepane nucleus as a building block in complex molecule synthesis via cross-coupling chemistry. libretexts.orgnih.govfishersci.canih.gov

Additionally, metal catalysts are instrumental in cycloaddition reactions that construct the azepane ring itself. clockss.org A notable example is the Lewis acid-catalyzed (4+3) annulation of cyclopropanes with azadienes to produce densely substituted azepanones. nih.govnih.gov While Ytterbium triflate provided high diastereoselectivity, an enantioselective version was developed using a copper triflate catalyst with a chiral trisoxazoline (Tox) ligand. nih.govnih.gov Other examples include Nickel-catalyzed asymmetric difunctionalization of alkynes to create enantioenriched azepine derivatives and Copper(I)-catalyzed tandem reactions to form functionalized azepines. wiley.commdpi.com These methods highlight the synergy between metal catalysis and the azepane framework.

No Publicly Available Data on the Enzymatic Catalysis of this compound

Following a comprehensive review of scientific literature and databases, no specific information was found regarding the application of enzymatic catalysis in the synthesis of the chemical compound This compound .

The search results did not yield any relevant findings. The existing body of research on the enzymatic synthesis of related compounds focuses on the core azepane structure or other derivatives. For instance, studies are available on the chemoenzymatic synthesis of 2-aryl azepanes using imine reductases and monoamine oxidases, the biocatalytic production of (3R)-3-aminoazepane via transaminases, and the lipase-catalyzed resolution of benzazepine derivatives. However, none of these studies mention or involve this compound.

Therefore, it is not possible to provide an article section on the "" with a focus on "Enzymatic Catalysis in the Synthesis of Azepane Structures," as there is no available data to support such a discussion. This suggests that the use of enzymatic methods for this specific compound is likely not an area that has been explored in published scientific research.

Theoretical and Computational Chemistry Studies of 1 2 Ethoxyethyl Azepane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods have become indispensable in modern chemical research.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for studying reaction mechanisms and predicting the selectivity of chemical reactions. For the parent azepane ring, DFT calculations have been employed to understand its electronic properties, reactivity, and stability. nih.gov By substituting a carbon atom in cycloheptane (B1346806) with a nitrogen atom, the electron density within the ring is redistributed, significantly altering the molecule's behavior. nih.gov

DFT studies can be used to model the transition states of reactions involving 1-(2-ethoxyethyl)azepane, helping to elucidate the preferred reaction pathways. For instance, in the synthesis of azepane derivatives, DFT could be used to predict the regioselectivity and stereoselectivity of ring-expansion reactions. The choice of functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com For azepane and related heterocycles, methods like M06-2X with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for geometry optimization and frequency calculations. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Analysis

| Functional | Basis Set | Application |

|---|---|---|

| M06-2X | 6-311++G(d,p) | Geometry optimization, vibrational frequencies |

| B3LYP | 6-31G* | Electronic properties, reaction mechanisms |

This table is illustrative and the choice of functional and basis set depends on the specific property being investigated.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in determining a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For azepane, semi-empirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of its formation through piperidine (B6355638) ring expansion. rsc.org Natural Bond Orbital (NBO) analysis, a method to study the delocalization of electron density, can reveal important stereoelectronic effects that govern the conformation and reactivity of this compound. For instance, the delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals can influence the geometry of the azepane ring. mdpi.com

The identification and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. Quantum chemical calculations, particularly DFT, are powerful tools for locating transition state structures and calculating the associated energy barriers. This information is crucial for predicting reaction rates and understanding how catalysts or substituents can influence them.

For reactions involving the synthesis or modification of the azepane ring in this compound, computational methods can be used to map out the potential energy surface. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed. This allows for a rational approach to optimizing reaction conditions to favor the desired product.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are often computationally expensive for large systems or for simulating molecular motion over time. Molecular Dynamics (MD) simulations are a powerful alternative for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment. nih.govdntb.gov.ua

The seven-membered azepane ring is flexible and can adopt multiple conformations. MD simulations can be used to explore the conformational landscape of this compound and identify the most stable conformers. Understanding the preferred conformation is crucial as it can significantly impact the molecule's biological activity and physical properties. For related N,N-disubstituted-1,4-diazepanes, a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed unexpected low-energy conformations. nih.gov

In Silico Approaches to Synthetic Route Design

Computational tools are increasingly being used to assist in the design of efficient synthetic routes for complex molecules. These in silico approaches can help to identify potential starting materials and reaction pathways, thereby reducing the time and resources required for experimental work.

For a target molecule like this compound, retrosynthetic analysis software can be employed to propose potential disconnections and synthetic strategies. nih.gov These programs often incorporate large databases of known chemical reactions and can score different synthetic routes based on factors such as reaction yield, atom economy, and the availability of starting materials. nih.gov The synthesis of functionalized azepanes can be challenging, and computational tools can aid in the development of novel synthetic methodologies, such as the dearomative ring expansion of nitroarenes. nih.gov

Computational Studies on Electronic Properties and Interactions

For the parent azepane, the dipole moment has been calculated using DFT, providing insights into its polarity. nih.gov The distribution of charges within this compound can be analyzed using various population analysis schemes, such as CHELPG and Atomic Dipole Corrected Hirshfeld Charges (ADCH). researchgate.net This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the molecule's physical properties and its interactions with biological targets. Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of Azepane

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (μ) | Varies with conformation | DFT |

| Ionization Potential | ~6.46 eV (for a related system) | Semi-empirical PM6 |

Note: Specific values for this compound would require dedicated calculations. The ionization potential is for a graphene system and is provided for illustrative purposes of the types of properties that can be calculated. ekb.eg

Advanced Analytical Techniques in Azepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N-substituted azepanes.

For a molecule like 1-(2-Ethoxyethyl)azepane, ¹H NMR spectroscopy would be used to determine the number of different types of protons and their connectivity. The ethoxy group would be identifiable by its characteristic ethyl signals—a triplet and a quartet. The protons on the azepane ring would likely appear as a series of broad multiplets due to the conformational flexibility of the seven-membered ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. rsc.orgscispace.com Each unique carbon atom in this compound would correspond to a distinct signal, and the chemical shifts would indicate the electronic environment of each carbon. For instance, the carbons bonded to the nitrogen and oxygen atoms would be shifted downfield.

While not directly applicable to this compound, which lacks fluorine or phosphorus, heteronuclear NMR techniques such as ¹⁹F and ³¹P NMR are crucial for characterizing azepane derivatives containing these nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| O-CH₂-CH₃ | 3.4 - 3.6 | Quartet |

| O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |

| N-CH₂-CH₂-O | 2.7 - 2.9 | Triplet |

| N-CH₂-CH₂-O | 3.5 - 3.7 | Triplet |

| Azepane ring protons | 1.5 - 1.8, 2.6 - 2.8 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| O-C H₂-CH₃ | 66 - 68 |

| O-CH₂-C H₃ | 15 - 17 |

| N-C H₂-CH₂-O | 55 - 58 |

| N-CH₂-C H₂-O | 70 - 72 |

| Azepane ring carbons | 26 - 29, 56 - 59 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals of this compound. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the ethoxyethyl side chain and the azepane ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum. For more complex azepane derivatives with stereocenters, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to determine the stereochemistry by identifying protons that are close in space.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, confirming the molecular formula as C₉H₁₉NO. This is a critical step in the characterization of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In the context of azepane research, ESI-MS can be employed to detect and characterize reaction intermediates in solution, providing valuable mechanistic insights into the synthesis of azepane derivatives. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments could then be performed on this ion to induce fragmentation, and the resulting fragment ions would provide structural information about the molecule. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ (Monoisotopic) | 158.1545 |

| [M+Na]⁺ (Monoisotopic) | 180.1364 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of a salt or a solid derivative of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral azepane derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. While there is no specific X-ray crystallographic data available for this compound in the searched literature, this technique remains the gold standard for unequivocal structural determination of related crystalline azepane compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule and for monitoring the progress of chemical reactions. This method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

In the context of This compound , IR spectroscopy can confirm the presence of its key structural features. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the azepane ring, the ether linkage, and the ethyl and ethylene (B1197577) groups. The functional group region (4000-1500 cm⁻¹) is particularly informative. oregonstate.edu

Key expected vibrational modes for This compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the azepane ring and the ethoxyethyl side chain are anticipated in the 2850–3000 cm⁻¹ region. nih.gov

C-N Stretching: The stretching vibration of the tertiary amine within the azepane ring typically appears in the 1250-1020 cm⁻¹ range.

C-O-C Stretching: A prominent and strong absorption band corresponding to the C-O-C stretching of the ether functional group is expected between 1150 and 1085 cm⁻¹. libretexts.org

CH₂ Scissoring and Bending: Vibrations associated with the methylene (CH₂) groups of the ring and side chain occur in the 1440-1470 cm⁻¹ range. nih.gov

The table below summarizes the expected characteristic IR absorption frequencies for the primary functional groups in This compound .

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| C-N (Tertiary Amine) | Stretching | 1250-1020 | Medium |

| C-O (Ether) | Stretching | 1150-1085 | Strong |

| CH₂ | Scissoring | 1440-1470 | Variable |

This interactive table provides a summary of expected IR peaks. Data is based on typical ranges for these functional groups.

Furthermore, IR spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is an effective tool for real-time reaction monitoring. researchgate.net For instance, during the synthesis of This compound , which could involve the N-alkylation of Azepane with an ethoxyethyl halide, ATR-FTIR can be used to follow the reaction progress. This is achieved by monitoring the disappearance of the N-H stretching vibration of the secondary amine in the Azepane starting material (typically a single peak around 3300-3500 cm⁻¹) and the concurrent appearance of the characteristic C-N and C-O-C stretching bands of the final product. researchgate.netnih.gov This in-situ analysis allows for precise determination of reaction endpoints and can provide insights into reaction kinetics without the need for sample extraction. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential technique for the separation, identification, and purification of compounds. For a compound like This compound , various chromatographic methods are applicable for assessing its purity and for its isolation from reaction mixtures.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of This compound .

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for purity assessment. The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample will ideally show a single peak in the chromatogram. Impurities would be indicated by the presence of additional peaks at different retention times. A Flame Ionization Detector (FID) is commonly used for such analyses, providing high sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly when dealing with less volatile impurities or when derivatization is not desired. For a tertiary amine like This compound , reverse-phase HPLC would be a common choice. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The purity is determined by the peak area percentage in the chromatogram.

The following table illustrates a hypothetical purity analysis of a sample of This compound using HPLC.

| Peak Number | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.5 | 1.2 | Impurity (e.g., Azepane ) |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Impurity (e.g., side-product) |

This interactive table shows a sample HPLC purity analysis. The data is for illustrative purposes.

Isolation:

For the purification and isolation of This compound on a larger scale than analytical methods allow, preparative chromatography is employed.

Preparative Column Chromatography: This is the most common method for isolating compounds in a laboratory setting. A glass column is packed with a solid adsorbent, typically silica gel or alumina. The crude reaction mixture containing This compound is loaded onto the top of the column. A solvent or a mixture of solvents (the eluent) is then passed through the column. Separation occurs as different components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. Fractions are collected at the bottom of the column, and those containing the pure product are combined. The choice of eluent is critical; for a moderately polar compound like This compound , a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol might be used.

Preparative HPLC: For higher purity requirements or for separating closely related compounds, preparative HPLC can be used. acs.org It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. While more expensive, it offers superior separation efficiency.

The selection of the appropriate chromatographic method depends on the specific requirements of the analysis or purification, including the desired level of purity, the quantity of material, and the physical properties of the compound and its impurities.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azepane derivatives has traditionally been challenging due to the kinetic and thermodynamic hurdles associated with forming seven-membered rings. nih.gov Future efforts will undoubtedly focus on developing more efficient, sustainable, and economically viable synthetic routes.

Green Chemistry Approaches: A significant push towards "green" synthesis is expected, emphasizing atom economy, the use of non-toxic reagents and solvents, and waste reduction. researchgate.netresearchgate.net For instance, catalyst-free ring expansion reactions using air as a green oxidant have shown promise for constructing dibenzo[b,d]azepine skeletons. rsc.orgrsc.org The use of recyclable media like polyethylene (B3416737) glycol (PEG) for the synthesis of N-substituted azepines under catalyst-free conditions also represents a sustainable approach. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The implementation of flow photoreactors for the synthesis of azepine derivatives from aromatic azides highlights the potential of this technology. researchgate.net Future research will likely see the development of integrated flow systems for the multi-step synthesis of complex azepanes, minimizing manual handling and purification steps.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. Chemoenzymatic strategies, which combine the best of biocatalysis and traditional organic synthesis, are emerging as powerful tools. bohrium.comacs.orgresearchgate.networktribe.com For example, imine reductases (IREDs) and monoamine oxidases (MAOs) have been used for the enantioselective synthesis of 2-aryl azepanes. acs.orgresearchgate.net Future work will likely involve the discovery and engineering of novel enzymes with tailored substrate specificities and reaction capabilities for the synthesis of a wider range of functionalized azepanes.

Exploration of Diverse Functionalizations on the Azepane Ring

To expand the chemical space and biological activity of azepane derivatives, the development of methods for their diverse functionalization is crucial. researchgate.netresearchgate.net This includes the introduction of various substituents at different positions of the azepane ring.

C-H Activation: Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H activation has been utilized for the arylation of N-Boc protected diazepanes. acs.org Future research will focus on developing more selective and versatile C-H activation methods to introduce a wide array of functional groups onto the azepane core. nih.govacs.org

Late-Stage Functionalization: The ability to modify a drug candidate in the later stages of synthesis is highly valuable for optimizing its properties. mdpi.comchemrxiv.orgresearchgate.net Techniques that allow for the selective introduction of functional groups onto the azepane ring of a complex molecule will be a key area of research. This will enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies. chemrxiv.org

Table 1: Examples of Functionalization Strategies for Azepane Derivatives

| Functionalization Strategy | Description | Key Advantages |

| C-H Activation | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Atom and step economy, late-stage modification. nih.govacs.org |

| Ring Expansion | Expansion of smaller rings (e.g., pyrrolidines) to form the azepane core. | Access to complex and substituted azepanes. researchgate.netmanchester.ac.ukorganic-chemistry.org |

| Cross-Coupling Reactions | Formation of C-C and C-heteroatom bonds using metal catalysts. | High efficiency and functional group tolerance. researchgate.net |

| Cycloaddition Reactions | Formation of the azepane ring through the reaction of two or more unsaturated molecules. | Construction of complex polycyclic systems. organic-chemistry.orgnih.gov |

Integration of Machine Learning and AI in Azepane Synthesis Design

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning is set to revolutionize the way new molecules are designed and synthesized. nih.gov

De Novo Drug Design: Machine learning models can be trained to generate novel molecular structures with desired properties. Geometric deep learning, for example, has been used to design ligands that mimic the binding of azepane rings in protein targets. acs.org This approach can accelerate the discovery of new azepane-based drug candidates.

Automated Synthesis: The combination of AI with robotic platforms allows for the automated execution and optimization of chemical reactions. This can significantly accelerate the synthesis and testing of new azepane derivatives, enabling high-throughput screening of compound libraries. nih.gov

Advanced Mechanistic Investigations via in situ Spectroscopic Techniques and Computational Modeling

A deep understanding of reaction mechanisms is essential for the development of new and improved synthetic methods.

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of molecules. rsc.orgresearchgate.netxmu.edu.cnpku.edu.cnresearchgate.net DFT studies have been used to understand the pathways of various reactions leading to azepane derivatives, including cycloadditions and rearrangements. rsc.orgpku.edu.cnpku.edu.cn The synergy between experimental and computational approaches will be crucial for unraveling the intricate details of azepane synthesis.

Synergistic Research Combining Synthetic Chemistry with Computational and Analytical Advancements

The future of azepane research lies in the seamless integration of synthetic chemistry with computational and analytical tools. This synergistic approach will enable a more rational and efficient approach to the design, synthesis, and evaluation of new azepane-based compounds.

Q & A

Q. What are the established synthetic routes for 1-(2-Ethoxyethyl)azepane, and what key intermediates are involved?

The synthesis of this compound typically involves functionalizing the azepane ring with ethoxyethyl groups. A common approach includes:

Core Azepane Preparation : Azepane derivatives are synthesized via cyclization of amines or reductive amination of ketones .

Ethoxyethyl Introduction : The ethoxyethyl moiety is introduced using alkylation or nucleophilic substitution reactions. For example, reacting azepane with 2-ethoxyethyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions .

Purification : Column chromatography or recrystallization is used to isolate the product, followed by spectroscopic validation (¹H/¹³C NMR, MS) .

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound?

- ¹H NMR : Peaks corresponding to the azepane ring (δ ~1.5–1.8 ppm for methylene protons) and ethoxyethyl groups (δ ~3.4–3.6 ppm for -OCH₂CH₂O-) are critical. Splitting patterns help confirm substitution positions .

- Mass Spectrometry : A molecular ion peak matching the molecular weight (C₉H₁₉NO, MW 157.25 g/mol) and fragmentation patterns (e.g., loss of ethoxy groups) validate the structure .

Q. What physicochemical properties (e.g., logP, PSA) are relevant for designing experiments with this compound?

- logP : Predicted logP ~1.5 (via computational tools like MarvinSketch) indicates moderate lipophilicity, influencing solvent selection for reactions or biological assays .

- Polar Surface Area (PSA) : A PSA of ~12 Ų suggests limited hydrogen-bonding capacity, which may affect solubility and membrane permeability in pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .

- Real-Time Monitoring : Use HPLC or inline IR spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

- Byproduct Analysis : Employ high-resolution MS or 2D NMR (e.g., COSY, HSQC) to identify impurities. For example, over-alkylation products may form if excess halide is used .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm structural assignments .

- Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to isolate variables causing discrepancies .

Q. How does the ethoxyethyl substituent influence the biological or chemical reactivity of this compound compared to other azepane derivatives?

- Steric Effects : The ethoxyethyl group increases steric bulk, potentially hindering interactions at enzymatic active sites. Compare activity with analogs like 1-(2-methoxyethyl)azepane .

- Electronic Effects : The ether oxygen enhances electron density on the azepane nitrogen, altering basicity and binding affinity in receptor studies. Measure pKa shifts via potentiometric titration .

- Pharmacokinetics : Evaluate metabolic stability using liver microsome assays; the ethoxy group may slow oxidative metabolism compared to unsubstituted azepanes .

Q. What methodologies are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–80°C). Monitor degradation via LC-MS .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .

Data Presentation and Analysis Guidance

Q. How should raw and processed data from this compound experiments be structured in research reports?

- Raw Data : Include chromatograms, spectral files, and kinetic curves in appendices. Use tables to summarize key values (e.g., yields, retention times) .

- Processed Data : Highlight statistically significant results (e.g., ANOVA for yield comparisons) in the main text. Use graphs (e.g., bar charts for reaction optimization) with error bars representing standard deviations .

- Ethical Reporting : Disclose outliers and failed experiments to provide a comprehensive analysis context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.